N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide

PARP1 inhibition scaffold hopping physicochemical profiling

Research programs requiring novel heterocyclic scaffolds often face limited access to sp³-enriched dual-heterocycle probes. This compound provides a ready-to-screen chemotype distinct from flat aromatic analogs. Key advantages: - Integrates a 2,3-dihydrobenzofuran core with a 5-methylthiophene-2-carboxamide side chain, enabling scaffold-hopping vs. literature PARP1 and cholinesterase leads. - Predicted 2+ log unit lipophilicity increase supports blood-brain barrier penetration studies. - ≥95% purity, available for immediate global dispatch.

Molecular Formula C15H15NO2S
Molecular Weight 273.35
CAS No. 2097918-24-4
Cat. No. B2601506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide
CAS2097918-24-4
Molecular FormulaC15H15NO2S
Molecular Weight273.35
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)NCC2COC3=CC=CC=C23
InChIInChI=1S/C15H15NO2S/c1-10-6-7-14(19-10)15(17)16-8-11-9-18-13-5-3-2-4-12(11)13/h2-7,11H,8-9H2,1H3,(H,16,17)
InChIKeyQYXBPGPOYDXPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2097918-24-4: Dual-Heterocycle Scaffold Overview


N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide (CAS 2097918-24-4, molecular formula C15H15NO2S, molecular weight 273.35 g/mol) is a synthetic small molecule that integrates a 2,3-dihydrobenzofuran core with a 5-methylthiophene-2-carboxamide side chain via a methylene linker . This compound belongs to a class of dual-heterocycle carboxamides that have garnered attention for modulating targets as diverse as poly(ADP-ribose) polymerase 1 (PARP1), cholinesterases, and amyloid-beta aggregation [1][2]. However, as of April 2026, no peer-reviewed biological activity data—neither quantitative IC50/Ki values nor phenotypic screening results—have been published for this specific compound. All currently available information derives from vendor catalog entries listing it as a research-grade screening compound of ≥95% purity .

Research-grade screening compound, ≥95% purity (vendor-supplied)
No peer-reviewed bioactivity data (IC50 / Ki unavailable)
Novel dihydrobenzofuran–thiophene hybrid scaffold for profiling

CAS 2097918-24-4: Generic Substitution Limitations


The structural architecture of CAS 2097918-24-4—a 2,3-dihydrobenzofuran (a partially saturated heterocycle) connected via a 3-methylamino linker to a 5-methylthiophene-2-carboxamide—is distinct from the majority of published comparator scaffolds. Literature-validated analogs predominantly employ fully aromatic benzofuran-2-carboxamides [1], 3-oxo-2,3-dihydrobenzofuran-7-carboxamides [2], or benzothiophene derivatives lacking the dihydrobenzofuran sp³ character [3]. The presence of a 5-methyl substituent on the thiophene ring, as opposed to the unsubstituted, chloro, or carboxylic acid-bearing thiophenes common in the PARP1 and cholinesterase literature, further differentiates this compound. These structural differences are expected to alter hydrogen-bonding geometry, lipophilicity, and metabolic stability, rendering generic substitution scientifically unsound [4].

Scaffold architecture 2,3-Dihydrobenzofuran replaces aromatic benzofuran in literature leads; binding mode may differ
Carboxamide connectivity Amide attached to thiophene ring, not benzofuran C7; hydrogen-bond geometry altered
Thiophene substituent 5-Methyl replaces carboxylic acid/chloro groups; reduced H-bond donor/acceptor character

CAS 2097918-24-4: Quantitative Differentiation Evidence


Physicochemical Differentiation vs. PARP1 Lead Compound 2

CAS 2097918-24-4 differs from the published PARP1 lead compound 2 (PARP1 IC50 = 20 nM) [1] at three key positions: (i) it lacks the 3-oxo group on the dihydrobenzofuran ring, altering the ring's electronic character from a conjugated enone to a simple ether; (ii) its carboxamide is attached to the thiophene ring rather than the benzofuran C7 position, reversing the vector of the amide bond; and (iii) the thiophene bears a 5-methyl substituent instead of a 5-carboxylic acid group, which changes the terminal moiety from a hydrogen-bond donor/acceptor to a hydrophobic methyl group. These modifications are predicted to increase the calculated logP (estimated ~3.2) compared to compound 2 (estimated ~0.8–1.1), reduce the topological polar surface area (tPSA) by approximately 20–25 Ų, and reduce hydrogen bond donor count from 3 to 1 , collectively suggesting improved passive membrane permeability but potentially reduced aqueous solubility.

Physicochemical differentiation
Predicted
Estimated logP ~3.2 vs. ~0.8–1.1; ΔlogP +2.1 to +2.4
tPSA ~60–65 vs. ~85–90 Ų; HBD count 1 vs. 3
Supports scaffold-hopping evaluation for CNS penetration
In silico estimates; experimental logP and permeability not determined
PARP1 inhibition scaffold hopping physicochemical profiling drug discovery

Cholinesterase Selectivity Profile vs. Reference Analogs

Published furan/thiophene-2-carboxamide derivatives 1 and 3 demonstrate potent enzyme inhibition: compound 1 (furan-2-carboxamide derivative) showed 9.8-fold greater urease inhibition than the thiourea standard, and compound 3 (thiophene-2-carboxamide derivative) showed 4.2-fold greater BChE inhibition than the galantamine standard [1]. CAS 2097918-24-4 differs from these by incorporating a dihydrobenzofuran rather than a phenyl or simple heterocyclic amine substituent, and by featuring a 5-methylthiophene rather than an unsubstituted furan or thiophene. The sp³-enriched dihydrobenzofuran is expected to alter the three-dimensional conformation at the enzyme active site, potentially shifting selectivity between AChE and BChE or introducing activity against targets not engaged by the completely planar reference compounds. Comparative enzyme inhibition data for CAS 2097918-24-4 are not yet available.

Cholinesterase selectivity profile
Class-level inference
No enzyme inhibition data available for CAS 2097918-24-4
Requires profiling to determine selectivity window
Reference analogs show BChE inhibition 4.2× galantamine; scaffold may shift selectivity
cholinesterase inhibition urease inhibition BChE AChE enzyme selectivity

Aβ42 Aggregation Potential vs. Benzofuran-2-Carboxamide

Benzofuran-2-carboxamide derivative 4b achieved 54% maximum inhibition of Aβ42 aggregation at 25 μM in a thioflavin-T fluorescence assay, and structurally related compound 5b provided significant neuroprotection to mouse hippocampal HT22 cells against Aβ42-induced cytotoxicity [1]. CAS 2097918-24-4 differs from 4b in three critical ways: (i) it contains a partially saturated 2,3-dihydrobenzofuran rather than a fully aromatic benzofuran; (ii) its carboxamide is N-substituted with a 3-aminomethyl-dihydrobenzofuran rather than a 4-methoxyphenyl group; and (iii) the thiophene ring replaces the benzofuran as the acyl component. These differences replace the methoxyphenol pharmacophore identified as crucial for Aβ42 aggregation inhibition with a thiophene carboxamide, which could either enhance or eliminate anti-aggregation activity.

Aβ42 aggregation potential
Class-level inference
No Aβ42 aggregation data available
Novel chemotype for aggregation modulator screening
Comparator 4b: 54% inhibition at 25 μM; structural differences may alter activity
Alzheimer's disease amyloid-beta aggregation neuroprotection ThT fluorescence assay

Application Scenarios for CAS 2097918-24-4


PARP1 Scaffold-Hopping for CNS Penetration

The 2,3-dihydrobenzofuran-thiophene architecture of CAS 2097918-24-4 represents a scaffold-hopping opportunity relative to the 3-oxo-2,3-dihydrobenzofuran-7-carboxamide PARP1 lead series (compound 2, IC50 = 20 nM) [1]. The predicted 2+ log unit increase in lipophilicity and reduction in hydrogen bond donor count position this compound as a candidate for evaluating PARP1 inhibition in the context of improved blood-brain barrier penetration, particularly relevant for glioblastoma and CNS-metastatic cancers.

Cholinesterase Selectivity Profiling

CAS 2097918-24-4 shares the thiophene-2-carboxamide core with the potent BChE inhibitor compound 3 (4.2-fold vs. galantamine) and introduces a dihydrobenzofuran substituent not present in the reference series [2]. This structural modification may shift the AChE/BChE selectivity ratio. Procurement is recommended for laboratories performing side-by-side cholinesterase inhibition panels to evaluate whether the benzofuran moiety confers a therapeutically advantageous selectivity profile.

Aβ42 Aggregation Modulator Screening

The compound combines a dihydrobenzofuran with a thiophene-2-carboxamide, representing a novel chemotype within the benzofuran/benzothiophene Aβ42 modulator landscape where compound 4b achieved 54% inhibition at 25 μM [3]. Scientists investigating structure-activity relationships around Aβ42 aggregation are advised to include CAS 2097918-24-4 in screening cascades to determine whether the thiophene-for-benzofuran acyl substitution preserves, enhances, or reverses the aggregation-modulating phenotype.

Broad-Spectrum Kinase & Epigenetic Screening

The dual-heterocycle, methylene-bridged architecture of CAS 2097918-24-4 is compatible with ATP-competitive kinase inhibitor pharmacophore models and bromodomain recognition motifs [4]. Procurement for inclusion in diversity-oriented screening libraries is indicated, particularly for panels encompassing receptor tyrosine kinases, serine/threonine kinases, and epigenetic reader domains where conformational flexibility conferred by the sp³-enriched dihydrobenzofuran may enable binding to targets inaccessible to flat aromatic analogs.

Application
Selection Property
Validation Focus
PARP1 CNS penetration scaffold-hopping
Predicted higher lipophilicity, reduced HBD count
Blood-brain barrier permeability models; target engagement
Cholinesterase selectivity profiling
Thiophene-2-carboxamide core with dihydrobenzofuran substituent
AChE/BChE selectivity ratio; enzyme panel screen
Aβ42 aggregation modulator screening
Novel dihydrobenzofuran-thiophene chemotype
Aggregation kinetics; binding-mode differentiation
Kinase & bromodomain screening
sp³-enriched dual-heterocycle scaffold
Kinase panel selectivity; epigenetic reader binding
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